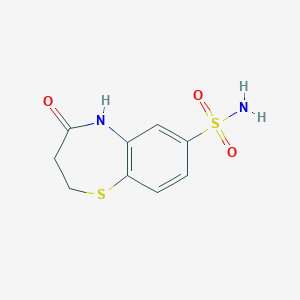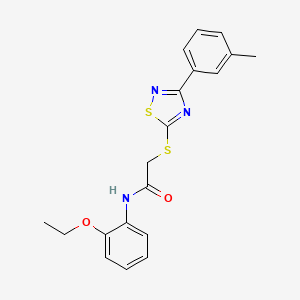
N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as ETTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ETTA belongs to the class of thiadiazole compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition and Cancer Therapy
Compounds structurally related to N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been explored for their potential in cancer therapy, particularly as inhibitors of glutaminase. Glutaminase is an enzyme involved in converting glutamine to glutamate, a process that is crucial for the metabolic demands of rapidly proliferating cancer cells. By inhibiting glutaminase, these compounds can potentially starve cancer cells of the nutrients needed for growth. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing efficacy in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antioxidant and Antimicrobial Activities
Derivatives of 1,3,4-thiadiazoles, a core structure related to N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential for use as antimicrobial agents. Additionally, their antioxidant capabilities suggest a role in protecting against oxidative stress-related damage, which is a contributing factor in many chronic diseases including cancer and cardiovascular diseases (Al-Khazragie et al., 2022).
Material Science and Optoelectronics
Compounds containing thiadiazole and related heterocyclic motifs are of interest in material science, particularly in the development of optoelectronic devices. Their unique electronic and photophysical properties make them suitable candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as photoactive layers in various optoelectronic applications. For example, thiazole-based polythiophenes have been synthesized and characterized for their optoelectronic properties, highlighting the versatility of thiadiazole derivatives in material science research (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-16-10-5-4-9-15(16)20-17(23)12-25-19-21-18(22-26-19)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDPGNVFOMZEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

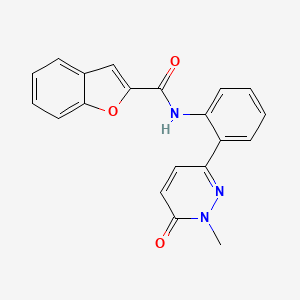
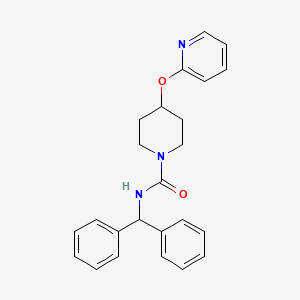
![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)
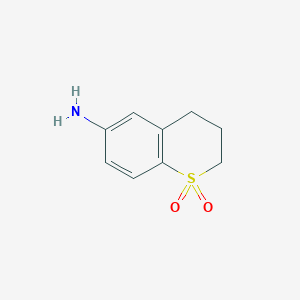
![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
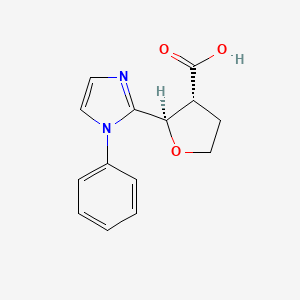

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

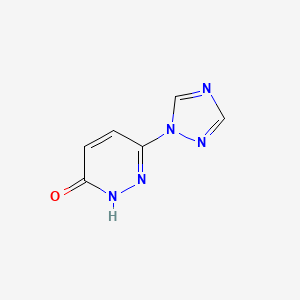
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)


